molecular formula C5H5F2NO2 B2513785 [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol CAS No. 2025187-85-1

[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol

Cat. No.: B2513785
CAS No.: 2025187-85-1
M. Wt: 149.097
InChI Key: MTANIKHKJFPCEE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol is a heterocyclic compound characterized by a five-membered oxazole ring substituted with a difluoromethyl group at the 5-position and a hydroxymethyl group at the 4-position. Its systematic IUPAC name reflects this structure, ensuring precise identification in chemical literature.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₅H₅F₂NO₂
Molecular Weight 149.09 g/mol
SMILES OCC1=C(C(F)F)OC=N1
InChIKey MTANIKHKJFPCEE-UHFFFAOYSA-N
CAS Registry Number 2025187-85-1

The oxazole core (C₃H₃NO) is aromatic but less stabilized than benzene due to reduced π-electron delocalization. The difluoromethyl (-CF₂H) group introduces strong electron-withdrawing effects, while the hydroxymethyl (-CH₂OH) substituent provides a site for functionalization.

Historical Context in Heterocyclic Chemistry

Oxazoles were first synthesized in the late 19th century via the Robinson-Gabriel dehydration of 2-acylaminoketones. The incorporation of fluorine into heterocycles gained prominence in the 21st century, driven by the unique physicochemical properties imparted by fluorine atoms. Difluoromethyl groups emerged as critical bioisosteres, mimicking hydroxyl/thiol groups while enhancing metabolic stability.

The specific synthesis of [5-(difluoromethyl)-1,3-oxazol-4-yl]methanol reflects advances in:

  • Dearomative functionalization : Modern methods enable selective difluoromethylation of heteroaromatic systems without disrupting ring aromaticity.
  • Radical chemistry : Recent protocols use bromo(difluoro)acetic acid for efficient CF₂H group installation.

Significance of Difluoromethyl-Oxazole Derivatives

Difluoromethyl-oxazole hybrids are pivotal in multiple domains:

Table 2: Applications of Difluoromethyl-Oxazole Derivatives

Field Role Example Source
Medicinal Chemistry Bioisosteric replacement Mimics -OH/-SH in drug candidates
Materials Science Fluorinated liquid crystals High thermal stability
Agrochemistry Herbicide intermediates Enhanced bioavailability

Key advantages include:

  • Hydrogen-bonding capacity : The CF₂H group acts as a lipophilic hydrogen bond donor (A = 0.085–0.126).
  • Electron-withdrawing effects : The -CF₂H group increases oxidative stability compared to non-fluorinated analogs.
  • Synthetic versatility : The hydroxymethyl group enables further derivatization via esterification or etherification.

Recent studies demonstrate its utility in late-stage drug diversification, with successful incorporation into 18 pharmaceutical scaffolds. This underscores its role as a strategic building block in modern organic synthesis.

Properties

IUPAC Name

[5-(difluoromethyl)-1,3-oxazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NO2/c6-5(7)4-3(1-9)8-2-10-4/h2,5,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTANIKHKJFPCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the oxazole ring. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

Fluorinated Substituents
  • [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol Structure: Trifluoromethyl (-CF$_3$) at position 3. Molecular Formula: C$5$H$4$F$3$NO$2$. Molecular Weight: 167.09 g/mol. Properties: Boiling point 189.0±35.0°C; density 1.481±0.06 g/cm$^3$; pKa 12.50±0.10. The higher molecular weight (167.09 vs. ~157.1 for the difluoromethyl analog) reflects the additional fluorine atom .
Non-Fluorinated Substituents
  • [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol Structure: Methoxymethyl (-CH$2$OCH$3$) at position 4. Molecular Formula: C$6$H$9$NO$_3$. Molecular Weight: 143.14 g/mol. Comparison: The ether group improves solubility in polar solvents but reduces lipophilicity. The absence of fluorine diminishes electronegative effects, which may alter binding interactions in biological systems .
  • [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol Structure: Isopropyl (-CH(CH$3$)$2$) at position 5. Molecular Formula: C$7$H${11}$NO$_2$. Molecular Weight: 141.17 g/mol. Lower polarity compared to fluorinated analogs may reduce aqueous solubility .

Heterocyclic Core Modifications

  • [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol Structure: Thiazole core (sulfur replaces oxygen in the ring) with -CF$3$ at position 3. Molecular Formula: C$6$H$5$F$3$NOS. Molecular Weight: 196.17 g/mol. Comparison: The thiazole ring introduces sulfur, which can participate in hydrogen bonding and metal coordination. The -CF$_3$ group retains high electronegativity, but the thiazole core may alter electronic distribution compared to oxazole .

Aryl-Substituted Derivatives

  • [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol Structure: 2-Methylphenyl and methyl groups on the oxazole ring. Molecular Formula: C${12}$H${13}$NO$_2$. Molecular Weight: 203.24 g/mol. Increased molecular weight and hydrophobicity may improve membrane permeability but complicate pharmacokinetics .

Key Data Table

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol -CF$_2$H C$5$H$5$F$2$NO$2$ ~157.1 (estimated) N/A N/A
[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol -CF$_3$ C$5$H$4$F$3$NO$2$ 167.09 189.0±35.0 1.481±0.06
[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol -CH$2$OCH$3$ C$6$H$9$NO$_3$ 143.14 N/A N/A
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol Thiazole core, -CF$_3$ C$6$H$5$F$_3$NOS 196.17 N/A N/A

Biological Activity

[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. The difluoromethyl group imparts unique electronic and steric properties, enhancing its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

The compound's structure can be represented as follows:

C5H6F2N1O2\text{C}_5\text{H}_6\text{F}_2\text{N}_1\text{O}_2

This formula indicates the presence of fluorine atoms which are known to influence biological interactions significantly. The difluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Activity

Isoxazoles are recognized for their antimicrobial properties. Preliminary studies suggest that [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol exhibits significant activity against various pathogens:

  • Mechanism of Action : The compound likely interacts with microbial enzymes or cell membranes, disrupting essential functions.
  • Case Studies : In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Recent research has highlighted the potential of [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol in cancer therapy:

  • Cell Lines Tested : The compound has shown promising results against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
  • Mechanism of Action : It may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways involved in tumor growth.
Cell LineIC50 (µM)
HeLa15
A54920

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazoles have been well-documented. [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Comparative Analysis with Analog Compounds

A comparative analysis reveals how [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol stands out among similar compounds:

Compound NameHalogenationBiological ActivityUnique Features
[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanolDifluoromethylAntimicrobial, AnticancerEnhanced lipophilicity
5-(Trifluoromethyl)isoxazoleTrifluoromethylAntimicrobialStronger electron-withdrawing effect
5-(Fluoromethyl)isoxazoleFluoromethylAnticancerLess potent than trifluorinated
4-MethoxyisoxazoleNo halogenationAnti-inflammatoryMethoxy group enhances solubility

This table illustrates the enhanced biological activity attributed to the difluoromethyl substitution in [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol compared to its analogs.

Q & A

Q. What are the common synthetic routes for [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursors or functionalization of preformed oxazole rings. A key route includes reacting oxazole derivatives with difluoromethylating agents under controlled conditions (e.g., temperature, pH, and reaction time) to ensure regioselectivity . Optimization employs Design of Experiments (DoE) to assess variables like catalyst loading, solvent polarity, and reaction duration. For example, aerobic oxidation in flow reactors enhances yield and safety in analogous compounds .

Q. How is [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol characterized structurally?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents and regiochemistry (e.g., difluoromethyl group at C5 and methanol at C4) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (C5_5H6_6F2_2NO2_2) and fragmentation patterns .
  • X-ray Crystallography : Programs like SHELX refine crystal structures, with ORTEP-3 generating graphical representations .

Q. What spectroscopic techniques are critical for confirming purity and identity?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm1^{-1}, C-F stretches at 1100–1250 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS quantifies purity and detects impurities .
  • Elemental Analysis : Validates %C, %H, %N, and %F to confirm stoichiometry .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and biological interactions?

Methodological Answer: The difluoromethyl group (-CF2_2H) enhances electrophilicity at adjacent positions, enabling nucleophilic substitutions or hydrogen-bonding interactions in biological targets. Fluorine’s electronegativity increases metabolic stability and lipophilicity, improving membrane permeability . In enzyme inhibition studies, molecular docking (e.g., using Protein Data Bank structures) reveals steric and electronic interactions with active sites .

Q. What computational methods predict the compound’s behavior in solution and solid states?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous or lipid environments .
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous oxazole derivatives to validate crystallographic data .

Q. How can Design of Experiments (DoE) optimize synthesis parameters?

Methodological Answer: DoE employs factorial designs to evaluate interactions between variables. For example:

  • Factors : Temperature (50–100°C), solvent (DMF vs. THF), catalyst (Pd/C vs. CuI).
  • Response Variables : Yield, purity, reaction time.
    Statistical software (e.g., JMP, Minitab) identifies optimal conditions, reducing trial runs by >50% .

Q. How are conflicting data from NMR and X-ray crystallography resolved?

Methodological Answer:

  • NMR vs. X-ray Discrepancies : Dynamic effects in solution (NMR) vs. static solid-state (X-ray) may explain differences. Use variable-temperature NMR to probe conformational flexibility .
  • Validation : Cross-check with alternative techniques (e.g., neutron diffraction for H-bonding networks) or computational models .

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